(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate
Description
“(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate” is a synthetic organic compound featuring a benzimidazole core linked to a piperazine moiety via a methyl group, with a pyridinyl methanone substituent and an oxalate counterion. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its role in DNA intercalation and enzyme inhibition, often seen in antiparasitic and anticancer agents . The piperazine group enhances solubility and bioavailability, while the oxalate salt improves crystallinity and stability.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.C2H2O4/c24-18(14-4-3-7-19-12-14)23-10-8-22(9-11-23)13-17-20-15-5-1-2-6-16(15)21-17;3-1(4)2(5)6/h1-7,12H,8-11,13H2,(H,20,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJAETVCULCWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the pyridine moiety is added through a subsequent reaction with pyridine-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the nitro groups present in the compound.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives of benzimidazole and pyridine.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial properties.
Medicine: : Potential use in drug discovery and development due to its biological activity.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The benzimidazole and pyridine rings are known to bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Benzimidazole Derivatives: Unlike natural benzimidazoles from marine actinomycetes (e.g., salternamides) , this compound is synthetic, allowing tailored modifications for specific targets.
- Piperazine Role : The piperazine group contrasts with terpene or aldehyde functionalities in essential oils , offering improved pharmacokinetics over volatile natural products.
- Oxalate Salt : Compared to free bases, oxalate salts (common in synthetic drugs) enhance stability, a feature absent in plant-derived mixtures where trace components modulate activity .
Methodological Insights from Evidence
- LC/MS Profiling: Marine actinomycete metabolite analysis via LC/MS could be applied to characterize impurities or metabolites of the target compound, ensuring purity critical for synthetic analogs.
- Chemical Complexity : While essential oils contain 20–60 compounds , synthetic hybrids like this compound focus on singular bioactive entities, reducing off-target effects but requiring rigorous structural optimization.
Pharmacokinetic and Bioactivity Gaps
- Solubility : The oxalate salt likely improves aqueous solubility over neutral benzimidazole derivatives, a advantage absent in hydrophobic plant terpenes .
- Target Specificity : Unlike broad-spectrum essential oils , the compound’s design suggests specificity for receptors like serotonin or histamine, akin to piperazine-containing antipsychotics.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and other pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.45 g/mol. The compound features a benzimidazole moiety, a piperazine ring, and a pyridine group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 385.45 g/mol |
| CAS Number | 1351647-29-4 |
The mechanism of action for this compound involves several pathways:
- Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting various kinases involved in cancer progression, such as EGFR and HER2 . The benzimidazole structure is known to interact with these kinases, potentially leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in various cancer cell lines, indicating its potential as an anticancer agent .
Anticancer Properties
Recent research indicates that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds structurally similar to this compound displayed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells .
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including HepG2 and MCF7, with observed IC50 values comparable to established tyrosine kinase inhibitors (TKIs) .
- Molecular Docking Studies : Molecular docking studies have revealed that the compound binds effectively to the active sites of target kinases, suggesting a strong potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| (4-(1H-benzimidazol-2-yl)methyl)piperazinylmethanone | 10.5 | EGFR inhibition |
| (4-(trifluoromethyl)phenyl)piperazinylmethanone | 15.0 | Multi-target kinase inhibition |
| (4-(dimethylamino)phenyl)piperazinylmethanone | 12.0 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
